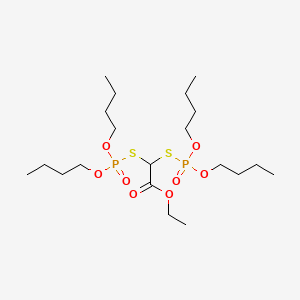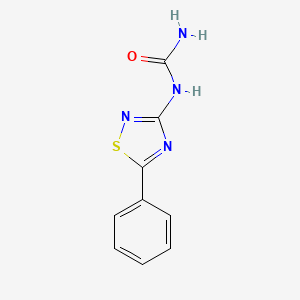
4-(Diethylcarbamoyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylcarbamoyl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a diethylcarbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylcarbamoyl)benzoyl chloride typically involves the reaction of 4-aminobenzoyl chloride with diethylcarbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The reaction can be represented as follows:
4-Aminobenzoyl chloride+Diethylcarbamoyl chloride→4-(Diethylcarbamoyl)benzoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylcarbamoyl)benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.
Hydrolysis Product: The major product is the corresponding benzoic acid derivative.
Oxidation and Reduction Products: These reactions can yield various oxidized or reduced forms of the compound, depending on the specific conditions.
Wissenschaftliche Forschungsanwendungen
4-(Diethylcarbamoyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Diethylcarbamoyl)benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nature of the nucleophile. The diethylcarbamoyl group can also influence the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: A simpler analogue without the diethylcarbamoyl group.
4-Aminobenzoyl Chloride: The precursor used in the synthesis of 4-(Diethylcarbamoyl)benzoyl chloride.
Diethylcarbamoyl Chloride: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both the benzoyl chloride and diethylcarbamoyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogues. The diethylcarbamoyl group can also impart specific properties, such as increased solubility or altered reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
87039-70-1 |
|---|---|
Molekularformel |
C12H14ClNO2 |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
4-(diethylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C12H14ClNO2/c1-3-14(4-2)12(16)10-7-5-9(6-8-10)11(13)15/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
JLMYOIVJDHYQGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14400720.png)
![4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]](/img/structure/B14400721.png)

![4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14400729.png)
![6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14400730.png)
![2-{[(Methylsulfanyl)methoxy]methyl}thiophene](/img/structure/B14400734.png)

![2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol](/img/structure/B14400742.png)

![3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene](/img/structure/B14400746.png)

